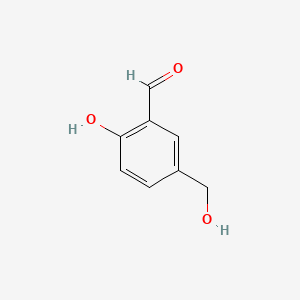

2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,9,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHBKQHAPQBJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225880 | |

| Record name | Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74901-08-9 | |

| Record name | 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74901-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074901089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The presence of hydroxyl, hydroxymethyl, and aldehyde functionalities on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules. This document details the core synthetic pathways, offers representative experimental protocols, and presents quantitative data for analogous reactions.

Core Synthesis Pathways: Ortho-Formylation of 4-(Hydroxymethyl)phenol

The synthesis of this compound is primarily achieved through the ortho-formylation of 4-(hydroxymethyl)phenol. Two classical named reactions are most relevant for this transformation: the Reimer-Tiemann reaction and the Duff reaction. Both reactions involve electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the benzene ring, preferentially at the position ortho to the hydroxyl group.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) as the electrophile.[1][2][3] The phenoxide ion, formed by the deprotonation of the starting phenol in the basic medium, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the ortho-hydroxybenzaldehyde.[1][4] The reaction is typically carried out in a biphasic system and requires heating.[1][5] While effective, the regioselectivity can sometimes be low, and the reaction may not be suitable for all substrates.[4][6]

Reaction Mechanism Workflow

Caption: Reimer-Tiemann reaction mechanism for the synthesis of this compound.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[7][8] The reaction proceeds through the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.[8] This is followed by an intramolecular redox reaction and subsequent hydrolysis to yield the final aldehyde product.[8] The Duff reaction is known for its operational simplicity and the use of less harsh reagents compared to the Reimer-Tiemann reaction, though yields can be variable.[7][8] It generally shows good ortho-selectivity for phenols.[7][9]

Reaction Mechanism Workflow

Caption: Duff reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

Direct quantitative data for the synthesis of this compound is not extensively reported in the literature. The following table summarizes representative data from the formylation of p-cresol and other para-substituted phenols, which are structurally similar and provide an expected range for key reaction parameters.

| Parameter | Reimer-Tiemann Reaction (Analogous) | Duff Reaction (Analogous) |

| Starting Material | p-Cresol | p-Cresol |

| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) |

| Solvent/Medium | Aqueous NaOH | Acetic Acid or Trifluoroacetic Acid |

| Reaction Temperature | 60-70 °C | 150-160 °C (in glycerol/boric acid) |

| Reaction Time | 1-3 hours | 2-3 hours |

| Reported Yield | ~15-40% | ~18-30% |

Experimental Protocols

The following are representative protocols adapted from literature procedures for the formylation of para-substituted phenols. These can serve as a starting point for the synthesis of this compound from 4-(hydroxymethyl)phenol.

Representative Protocol 1: Reimer-Tiemann Reaction

Objective: To synthesize this compound from 4-(hydroxymethyl)phenol via the Reimer-Tiemann reaction.

Materials:

-

4-(Hydroxymethyl)phenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(hydroxymethyl)phenol in aqueous sodium hydroxide solution.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

Representative Protocol 2: Duff Reaction

Objective: To synthesize this compound from 4-(hydroxymethyl)phenol via the Duff reaction.

Materials:

-

4-(Hydroxymethyl)phenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Sulfuric acid (H₂SO₄)

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Prepare a glyceroboric acid medium by heating a mixture of glycerol and boric acid.

-

Add a pre-mixed powder of 4-(hydroxymethyl)phenol and hexamethylenetetramine to the hot glyceroboric acid with stirring.

-

Heat the reaction mixture to 150-160°C for 2-3 hours.

-

Cool the reaction mixture and then hydrolyze it by adding dilute sulfuric acid.

-

Isolate the product by steam distillation.

-

The aldehyde is collected in the distillate and can be further purified if necessary.

Experimental Workflow Diagram

Caption: Workflow for the Duff synthesis of this compound.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a key organic intermediate. This document consolidates critical data including its chemical and physical properties, safety and handling information, a proposed synthetic protocol, and insights into its potential biological significance based on the activities of structurally related benzaldehyde derivatives. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

This compound, with the CAS number 74901-08-9 , is a substituted aromatic aldehyde.[1] Its structure features a benzene ring functionalized with hydroxyl, hydroxymethyl, and formyl groups, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 74901-08-9 | [1][2] |

| Molecular Formula | C₈H₈O₃ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% - 97% | [1][2] |

| InChI Key | MFHBKQHAPQBJFO-UHFFFAOYSA-N | [1][3] |

| SMILES | O=CC1=CC(CO)=CC=C1O | [2][3] |

| Storage Temperature | Refrigerator | [1] |

Synthesis Methodology

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, a plausible and efficient synthetic route is the ortho-formylation of 4-hydroxybenzyl alcohol via the Reimer-Tiemann reaction .[4][5][6] This reaction is a well-established method for introducing a formyl group (-CHO) at the ortho position of a hydroxyl group on a phenolic ring.[6]

Proposed Experimental Protocol: Reimer-Tiemann Reaction

The proposed synthesis involves the reaction of 4-hydroxybenzyl alcohol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), followed by an acidic workup.[5][6]

Materials:

-

4-hydroxybenzyl alcohol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) for acidic workup

-

Water

-

Biphasic solvent system (e.g., water and an organic solvent)[4][7]

Procedure:

-

Preparation of Phenoxide: Dissolve 4-hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide. The hydroxide deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide.[4]

-

Generation of Dichlorocarbene: In a biphasic system, the sodium hydroxide reacts with chloroform to generate the highly reactive dichlorocarbene (:CCl₂) species.[4][6][7] This is the principal electrophile in the reaction.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[4][7] This forms a dichloromethyl-substituted intermediate.

-

Hydrolysis: The intermediate is hydrolyzed by the aqueous base, converting the dichloromethyl group into an aldehyde group.

-

Acidification: The reaction mixture is cooled and then acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the phenoxide, yielding the final product, this compound.

-

Purification: The product can be extracted with an organic solvent and purified using standard techniques such as column chromatography or recrystallization.

Figure 1: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the broader class of benzaldehyde derivatives has been shown to possess significant pharmacological properties, including anti-inflammatory and neuroprotective effects.[8][9]

Studies on structurally similar benzaldehydes isolated from natural sources have demonstrated their ability to mitigate neuroinflammation.[8] A key mechanism identified is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] Overactivation of the MAPK pathway, which includes kinases like ERK and p38, is associated with the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.[8]

Furthermore, certain benzaldehydes have been shown to suppress the tau-related signaling pathway, which is implicated in neurodegenerative diseases like Alzheimer's.[8] This involves reducing the expression of proteins such as CDK5 and GSK-3α/β, which in turn decreases the hyperphosphorylation of the Tau protein.[8] Given its structure, this compound is a candidate for investigation into similar biological activities.

Figure 2: Representative MAPK signaling pathway modulated by benzaldehyde derivatives.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes the key hazard and precautionary statements.

Table 2: Hazard and Precautionary Information

| Category | Code | Statement |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

Source: Sigma-Aldrich[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in the synthesis of novel compounds. While its direct biological activities are yet to be fully elucidated, its structural similarity to other pharmacologically active benzaldehydes suggests it may be a promising scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and neuroprotective drug discovery. This guide provides a foundational resource for researchers to facilitate its safe handling, synthesis, and further investigation.

References

- 1. This compound | 74901-08-9 [sigmaaldrich.com]

- 2. This compound 97% | CAS: 74901-08-9 | AChemBlock [achemblock.com]

- 3. PubChemLite - this compound (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, also known as 5-(hydroxymethyl)salicylaldehyde, is a functionalized aromatic aldehyde. Its structure, featuring a hydroxyl group, an aldehyde group, and a hydroxymethyl group on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, suggesting its utility as a building block in the development of more complex molecules, potentially including novel pharmaceutical agents. This document provides a summary of its known physical properties and available synthetic methodologies.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1][2][3][4] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| CAS Number | 74901-08-9 | [1][2][3][4] |

| Appearance | Solid. White to light yellow crystalline solid. | [4] |

| Melting Point | 100-105 °C | [3] |

| Boiling Point | 306.5 °C at 760 mmHg | N/A |

| Density | 1.34 g/cm³ | [3] |

| Refractive Index | 1.64 | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [4] |

| Purity | Typically available at ≥95% to 97% purity. | [1][2] |

Synthesis Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach has been described. The synthesis can be carried out from salicylaldehyde and formaldehyde.[5][6]

General Synthetic Scheme:

Caption: Synthesis of this compound.

Methodology Outline:

-

Dissolution: Salicylaldehyde is dissolved in an aqueous solution of hydrochloric acid. The acidic medium likely serves to protect the phenolic hydroxyl group from oxidation.[5][6]

-

Addition of Formaldehyde: Formaldehyde is added slowly to the reaction mixture with constant stirring.[5][6]

-

Heating: The mixture is heated to approximately 80°C for a short duration to facilitate the reaction.[5][6]

-

Neutralization: After cooling, the reaction is neutralized with a sodium hydroxide solution.[5][6]

-

Workup: The mixture is filtered to remove any unreacted formaldehyde, and the solvent is subsequently evaporated to yield the final product.[5][6]

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperature, and reaction time, would be necessary to achieve high yields and purity.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aldehydic proton (highly deshielded, ~9.5-10.5 ppm), aromatic protons (in the aromatic region, ~6.5-8.0 ppm), the methylene protons of the hydroxymethyl group, and the hydroxyl protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (~190-200 ppm), aromatic carbons, and the carbon of the hydroxymethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the aromatic ring (C=C and C-H stretches), and the carbonyl group of the aldehyde (strong C=O stretch around 1650-1700 cm⁻¹).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other salicylaldehyde derivatives suggests potential for biological investigation, for instance, as a precursor in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.[2]

Caption: Potential role as a chemical intermediate in drug discovery.

The above diagram illustrates a hypothetical workflow where this compound serves as a starting material for the synthesis of Schiff base derivatives, which could then be screened for various biological activities. This represents a common strategy in medicinal chemistry for the discovery of new therapeutic agents.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological function. Its molecular architecture suggests potential as a valuable intermediate in synthetic organic and medicinal chemistry. Further research is warranted to fully elucidate its reactivity, spectroscopic profile, and potential applications in drug discovery and development.

References

- 1. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 1H NMR [m.chemicalbook.com]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

2-Hydroxy-5-(hydroxymethyl)benzaldehyde spectral data (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde (CAS No. 74901-08-9). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis based on predicted data and experimental spectra of closely related structural analogs. This information is invaluable for compound identification, structural elucidation, and as a reference in synthetic chemistry and drug development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈O₃

-

Molecular Weight: 152.15 g/mol

-

Appearance: Expected to be a solid.

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound and its analogs.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~11.0 | s | 1H | Phenolic hydroxyl proton (-OH) |

| ~7.5 | d | 1H | Aromatic proton (H-6) |

| ~7.3 | dd | 1H | Aromatic proton (H-4) |

| ~7.0 | d | 1H | Aromatic proton (H-3) |

| ~4.6 | s | 2H | Methylene protons (-CH₂OH) |

| ~3.5 | t | 1H | Hydroxymethyl proton (-CH₂OH ) |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet

¹³C NMR Spectral Data

Similar to the proton NMR, experimental ¹³C NMR data is scarce. The predicted chemical shifts are based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic Carbon (C-2, attached to -OH) |

| ~138 | Aromatic Carbon (C-5, attached to -CH₂OH) |

| ~135 | Aromatic Carbon (C-4) |

| ~125 | Aromatic Carbon (C-6) |

| ~120 | Aromatic Carbon (C-1) |

| ~118 | Aromatic Carbon (C-3) |

| ~63 | Methylene Carbon (-CH₂OH) |

Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic and alcoholic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1680-1650 | Strong | C=O stretch (aromatic aldehyde) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-O stretch (phenol) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data

Predicted mass spectral data from PubChem suggests the following fragmentation pattern under electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 151 | [M-H]⁺ |

| 134 | [M-H₂O]⁺ |

| 123 | [M-CHO]⁺ |

| 122 | [M-CH₂O]⁺ |

| 105 | [M-H₂O-CHO]⁺ |

| 94 | [C₆H₆O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate the mass spectrum.

Synthetic Workflow

A plausible synthetic route to this compound involves the formylation of p-hydroxybenzyl alcohol. The following diagram illustrates a logical workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Data Interpretation Workflow

The following diagram outlines the logical steps for interpreting the combined spectral data to confirm the structure of this compound.

Caption: Workflow for structural elucidation using spectral data.

References

A Technical Guide to the Solubility of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its predicted solubility based on structural analysis and provides a detailed experimental protocol for its precise determination in various common laboratory solvents. This information is crucial for applications in drug discovery, chemical synthesis, and formulation development.

Predicted and Estimated Solubility of this compound

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar and non-polar characteristics. The presence of hydroxyl (-OH) and aldehyde (-CHO) groups allows for hydrogen bonding with polar solvents.

The following table summarizes the predicted qualitative solubility and the estimated quantitative water solubility of this compound. These predictions are based on the principle of "like dissolves like" and data from analogous compounds.

| Solvent Category | Common Solvents | Predicted Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Polar Protic | Water | Moderately Soluble | ~2.2 g/L (estimated)[1] |

| Methanol | Soluble | - | |

| Ethanol | Soluble | - | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | - |

| Acetone | Soluble | - | |

| Ethyl Acetate | Sparingly Soluble | - | |

| Non-Polar | Dichloromethane | Sparingly Soluble | - |

| Hexane | Insoluble | - |

Experimental Protocol for Solubility Determination: Equilibrium Saturation Method (Shake-Flask)

To obtain precise quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

2.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

-

Generate a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

-

2.3. Calculation of Solubility

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium saturation method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a result of the interplay between its chemical structure and the properties of the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of the compound.

References

Technical Guide: Physicochemical Properties of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Data

Currently, specific, experimentally verified data for the melting and boiling points of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde are not available in the public domain based on the conducted searches. Commercial suppliers indicate that the compound is a solid at room temperature, which is consistent with its chemical structure.

For context and comparison, the physical properties of the closely related but distinct compound, 2-hydroxy-5-methylbenzaldehyde, are well-documented.

Table 1: Physicochemical Data of 2-hydroxy-5-methylbenzaldehyde

| Property | Value |

| Melting Point | 54-57 °C |

| Boiling Point | 217 °C |

Data for 2-hydroxy-5-methylbenzaldehyde, not this compound.[1][2]

Experimental Protocols for Determination of Melting and Boiling Points

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of a solid organic compound using a capillary tube method.

Materials:

-

Dry, finely powdered sample of the organic compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry compound is placed on a clean, dry surface and finely powdered using a mortar and pestle if necessary.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination

For solid compounds that are stable at their boiling point, the boiling point can be determined using a micro-method with a capillary tube.

Materials:

-

Small quantity of the organic compound

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath) or a heating block

-

Apparatus for securing the test tube and thermometer

Procedure:

-

Sample Preparation: A small amount of the compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound was not found, a general workflow for the synthesis of a related substituted benzaldehyde, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, is presented below. This illustrates a common synthetic strategy for functionalizing aromatic aldehydes.

References

Stability and Storage of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from early-stage discovery through to formulation. This document outlines potential degradation pathways, summarizes storage recommendations, and provides detailed experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound is a solid compound that requires controlled conditions to maintain its chemical integrity. The primary factors influencing its stability are temperature, light, air, and moisture.

General Handling and Storage

Proper handling is crucial to prevent contamination and degradation. It is recommended to handle the compound in a well-ventilated area, avoiding the generation of dust. Personal protective equipment, including gloves and safety glasses, should be worn. Containers should be kept tightly sealed when not in use.

The general storage recommendations are summarized in the table below.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a refrigerator at 2-8°C. A cool, dry area is also suggested for general storage. | [1] |

| Atmosphere | Store under an inert atmosphere, such as argon, to prevent oxidation. | [1] |

| Light | Protect from light. | [2] |

| Moisture | Keep container tightly closed in a dry environment to prevent hydrolysis. | [1] |

| Container | Store in original, tightly sealed containers. Suitable materials include lined metal cans and plastic pails. | [1] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in public literature, potential degradation pathways can be inferred from the chemical structure of the molecule and studies on related compounds like salicylaldehyde and 5-hydroxymethyl-2-furaldehyde.[3] The primary sites susceptible to degradation are the aldehyde, hydroxyl, and hydroxymethyl functional groups.

Key potential degradation reactions include:

-

Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-hydroxy-5-(hydroxymethyl)benzoic acid. The phenolic hydroxyl group can also be oxidized, potentially leading to colored degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

A hypothetical degradation pathway is illustrated in the diagram below.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to a range of stress conditions to identify potential degradants and develop stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

Vortex mixer

-

Analytical balance

Experimental Workflow:

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or heat at 60°C for a specified period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and alkaline samples with an appropriate base or acid.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by a developed HPLC-UV/DAD method. A C18 column with a gradient elution of water (with a small percentage of formic or acetic acid) and acetonitrile or methanol is a good starting point.[1]

-

Identify the degradation products by comparing the retention times with the unstressed sample and by using LC-MS to determine the mass-to-charge ratio of the new peaks.

-

Summary of Analytical Methods for Stability Testing

A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability of this compound and identifying its degradation products.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation. A reverse-phase method with UV detection is commonly used.[1] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for the identification of unknown degradation products by providing molecular weight and fragmentation data.[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for the analysis of volatile impurities or after derivatization of non-volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Useful for the definitive structural elucidation of isolated and purified degradation products.[1] |

By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of this compound in their applications.

References

Reactivity of the hydroxyl and aldehyde groups in 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a trifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of a phenolic hydroxyl, a benzylic hydroxyl, and an aldehyde group on a benzene ring offers a versatile platform for the synthesis of a wide array of complex molecules and potential pharmaceutical agents. The differential reactivity of these functional groups allows for selective transformations, enabling the targeted synthesis of derivatives. This technical guide provides an in-depth analysis of the reactivity of each functional group, complete with representative experimental protocols, comparative data, and graphical representations of key reaction pathways to aid in the strategic design of synthetic routes.

Introduction

The chemical versatility of this compound (CAS: 74901-08-9), also known as 5-(Hydroxymethyl)salicylaldehyde, stems from the distinct electronic and steric environments of its three functional groups.[1] The phenolic hydroxyl group at the C2 position is acidic and can act as a nucleophile or be selectively protected. The aldehyde group at C1 is an electrophilic center, susceptible to nucleophilic attack and condensation reactions. The benzylic hydroxyl group at the C5 position can undergo oxidation or be converted into a leaving group for nucleophilic substitution. Understanding the relative reactivity of these groups is paramount for the successful design of synthetic strategies toward novel compounds.

Reactivity of the Functional Groups

The selective functionalization of this compound hinges on the judicious choice of reagents and reaction conditions. A general workflow for the selective reaction of this molecule is presented below.

Caption: General workflow for the selective functionalization of this compound.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This allows for reactions such as etherification.

The Williamson ether synthesis is a reliable method for converting the phenolic hydroxyl group into an ether.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide displaces a halide from an alkyl halide.[3]

Caption: Williamson ether synthesis of the phenolic hydroxyl group.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reagent/Condition | Purpose | Typical Values |

| Base | Deprotonation of phenolic OH | NaH, K₂CO₃, Cs₂CO₃ |

| Alkyl Halide | Alkylating agent | CH₃I, C₂H₅Br, Benzyl Bromide |

| Solvent | Reaction medium | DMF, Acetonitrile, Acetone |

| Temperature | Reaction kinetics | 25-80 °C |

| Reaction Time | To completion | 2-24 hours |

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-(hydroxymethyl)benzaldehyde (Representative)

-

To a solution of this compound (1.0 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactions of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary alcohol and can be selectively oxidized to an aldehyde or a carboxylic acid.

Several mild and selective methods are available for the oxidation of benzylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[4][5]

Caption: Selective oxidation of the benzylic hydroxyl group.

Table 2: Reagents for Selective Oxidation of the Benzylic Hydroxyl Group

| Reagent | Solvent | Temperature | Typical Yield |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | ~85% |

| Manganese dioxide (MnO₂) | Chloroform, Dichloromethane | Room Temperature - Reflux | ~70-80% |

| Eosin Y (photocatalytic) | Acetonitrile, O₂ atmosphere, Blue LED | Room Temperature | 68-93%[4] |

| CrO₃-H₅IO₆ | Acetonitrile | -78 °C to Room Temperature | High Yields[5] |

Experimental Protocol: Synthesis of 2-Hydroxy-5-formylbenzaldehyde using PCC (Representative)

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in dichloromethane (15 mL), add a solution of this compound (1.0 mmol) in dichloromethane (5 mL).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[6][7]

Caption: Knoevenagel condensation of the aldehyde group.

Table 3: Conditions for Knoevenagel Condensation

| Reagent/Condition | Purpose | Typical Examples |

| Active Methylene Compound | Nucleophile | Malononitrile, Diethyl malonate, Ethyl cyanoacetate |

| Catalyst | Base to generate carbanion | Piperidine, Pyrrolidine, Ammonium acetate |

| Solvent | Reaction medium | Ethanol, Toluene, Acetic acid |

| Temperature | Reaction kinetics | Room Temperature to Reflux |

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

-

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases.[8]

Experimental Protocol: Synthesis of a Schiff Base (Representative)

-

Dissolve this compound (1.0 mmol) in hot ethanol (10 mL).

-

In a separate flask, dissolve the primary amine (e.g., aniline, 1.0 mmol) in ethanol (5 mL).

-

Add the aldehyde solution to the amine solution and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The Schiff base product often crystallizes out.

-

Collect the product by filtration, wash with cold ethanol, and dry.

The aldehyde group can be protected as an acetal by reacting with an alcohol or a diol in the presence of an acid catalyst.[9] This is particularly useful when subsequent reactions are to be performed on the hydroxyl groups under basic or nucleophilic conditions.

Experimental Protocol: Formation of a Cyclic Acetal (Representative)

-

To a solution of this compound (1.0 mmol) and ethylene glycol (1.2 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetal-protected product.

Selective Protection Strategies

To achieve regioselectivity in the reactions of this compound, a carefully planned protection-deprotection strategy is often necessary.

-

To react the benzylic hydroxyl group selectively: The more acidic phenolic hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether. The aldehyde can be protected as an acetal.

-

To react the phenolic hydroxyl group selectively: The aldehyde can be protected as an acetal. The benzylic alcohol is generally less reactive than the phenolic hydroxyl under basic conditions.

-

To react the aldehyde group selectively: The phenolic and benzylic hydroxyl groups can be protected, for example, as esters or ethers, although direct reaction at the aldehyde is often possible under specific conditions.

Conclusion

This compound is a valuable building block with three distinct functional groups that can be manipulated selectively. By understanding the inherent reactivity of the phenolic hydroxyl, benzylic hydroxyl, and aldehyde moieties, and by employing appropriate synthetic methodologies, including protection-deprotection strategies, a diverse range of complex molecules can be accessed. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile compound for applications in drug discovery and materials science. Further research into the specific reaction kinetics and optimization for this molecule will undoubtedly expand its utility in chemical synthesis.

References

- 1. CAS 74901-08-9: this compound [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

- 9. oatext.com [oatext.com]

An In-depth Technical Guide on 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, also known as 5-(hydroxymethyl)salicylaldehyde, is a phenolic aldehyde that has garnered interest in various scientific fields due to its potential as a versatile building block in organic synthesis and its anticipated biological activities. This technical guide provides a comprehensive overview of the historical synthesis of this compound, focusing on established ortho-formylation reactions of phenols. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of quantitative data to facilitate reproducibility and optimization. Furthermore, this guide explores the potential biological significance of salicylaldehyde derivatives, with a particular focus on their anti-inflammatory and antioxidant properties and their interaction with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Introduction

Salicylaldehydes are a class of organic compounds characterized by a hydroxyl group positioned ortho to an aldehyde group on a benzene ring. This structural motif imparts unique chemical reactivity and has made them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and ligands for coordination chemistry. This compound is a derivative of salicylaldehyde that features an additional hydroxymethyl group at the para position relative to the hydroxyl group. This functional group provides an additional site for chemical modification, enhancing its utility as a synthon.

Historical Synthesis Methods

The introduction of a formyl group onto an aromatic ring, particularly in a position ortho to a hydroxyl group, has been a subject of extensive research in organic chemistry. Two classical methods are of primary historical relevance for the synthesis of this compound from its logical precursor, 4-(hydroxymethyl)phenol: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a widely used method for the ortho-formylation of phenols. The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[1] The reactive species is dichlorocarbene (:CCl2), which is generated in situ from chloroform and the base. The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis yields the salicylaldehyde.

While the Reimer-Tiemann reaction is a cornerstone of organic synthesis, it often suffers from modest yields and the formation of a para-isomer as a byproduct.[2] The harsh reaction conditions can also be a limitation for substrates with sensitive functional groups.

The Duff Reaction

The Duff reaction, developed by James C. Duff, provides an alternative route for the ortho-formylation of phenols.[3] This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a solvent like glycerol or acetic acid.[2] The reaction proceeds through a complex mechanism involving the formation of an iminium ion from HMTA, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol.[4] Subsequent hydrolysis of the resulting Schiff base intermediate furnishes the desired salicylaldehyde.[4] The Duff reaction generally exhibits good ortho-selectivity but can also result in low to moderate yields.[3]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the historical Reimer-Tiemann and Duff reactions, starting from 4-(hydroxymethyl)phenol, are provided below. These protocols are based on general procedures for these reactions and may require optimization for this specific substrate.

Synthesis via Reimer-Tiemann Reaction

Reaction: Ortho-formylation of 4-(hydroxymethyl)phenol using chloroform and sodium hydroxide.

Materials:

-

4-(hydroxymethyl)phenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl3)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-(hydroxymethyl)phenol in aqueous sodium hydroxide solution.

-

Heat the mixture to 60-70°C with stirring.

-

Add chloroform dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, continue heating the mixture for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

The product can be extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis via Duff Reaction

Reaction: Ortho-formylation of 4-(hydroxymethyl)phenol using hexamethylenetetramine (HMTA) in an acidic medium.

Materials:

-

4-(hydroxymethyl)phenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Sulfuric acid (H2SO4)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a mixture of glycerol and boric acid and heat to 150-160°C to form glyceroboric acid.

-

Add a pre-mixed powder of 4-(hydroxymethyl)phenol and hexamethylenetetramine in portions to the hot glyceroboric acid with vigorous stirring.

-

Maintain the reaction temperature at 150-160°C for 15-30 minutes after the addition is complete.

-

Cool the reaction mixture and hydrolyze by adding a hot solution of dilute sulfuric acid.

-

The product, this compound, can be isolated by steam distillation.

-

The distillate is collected, and the product can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of salicylaldehydes using the Reimer-Tiemann and Duff reactions. It is important to note that these values are general and the yield for the specific synthesis of this compound may vary depending on the optimized reaction conditions.

| Parameter | Reimer-Tiemann Reaction | Duff Reaction |

| Starting Material | Phenols | Phenols |

| Formylating Agent | Chloroform (CHCl3) | Hexamethylenetetramine (HMTA) |

| Catalyst/Medium | Strong Base (e.g., NaOH) | Acid (e.g., Boric Acid in Glycerol) |

| Typical Temperature | 60-70°C | 150-160°C |

| Typical Reaction Time | 3-5 hours | 0.5-1 hour |

| Reported Yields | Low to Moderate | Low to Moderate |

| Selectivity | Ortho and Para isomers | Primarily Ortho isomer |

Biological Activity and Signaling Pathways

Salicylaldehyde and its derivatives have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory properties. While specific studies on the biological mechanisms of this compound are limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Antioxidant Effects

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the aromatic ring is crucial for this activity. The presence of an additional hydroxymethyl group in this compound may influence its antioxidant potential.

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Some salicylaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[5] The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control the expression of genes involved in the inflammatory response.[5]

Studies on structurally similar benzaldehyde derivatives have suggested their potential to modulate the MAPK signaling pathway. For instance, certain benzaldehydes isolated from natural sources have been shown to inhibit the phosphorylation of key MAPK proteins, such as p38 and ERK, in response to inflammatory stimuli. This inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. While direct evidence for this compound is pending, its structural similarity to other bioactive benzaldehydes suggests it may also interact with components of the MAPK pathway.

Visualizations

Synthetic Workflow

Caption: Historical synthetic routes to this compound.

Postulated Interaction with the MAPK Signaling Pathway

Caption: Postulated inhibition of the p38 MAPK pathway by this compound.

Conclusion

This compound is a valuable salicylaldehyde derivative with a rich history rooted in the classical formylation reactions of phenols. The Reimer-Tiemann and Duff reactions, despite their limitations in terms of yield, represent the foundational synthetic strategies for this class of compounds. The presence of both a hydroxyl and a hydroxymethyl group on the aromatic ring makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. Based on the bioactivities of structurally related molecules, this compound is a promising candidate for further investigation as an anti-inflammatory and antioxidant agent, potentially through the modulation of key signaling pathways such as the MAPK cascade. This guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of this intriguing molecule.

References

Theoretical Framework for the Analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework for the computational analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. As of the latest literature search, dedicated theoretical and computational studies specifically for this molecule are not publicly available. The methodologies, data presentation, and analyses described herein are based on established computational chemistry protocols and findings from studies on analogous compounds, such as 5-Bromo-2-Hydroxybenzaldehyde and other substituted hydroxybenzaldehydes. This whitepaper serves as a detailed guide for initiating and conducting theoretical research on the target molecule.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure, electronic properties, and vibrational modes. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these characteristics at the atomic level. Such computational analyses can predict molecular geometry, vibrational spectra, electronic structure, and reactivity, providing invaluable insights that complement experimental investigations and guide the design of new derivatives with enhanced properties.

This technical guide outlines a standard workflow for a comprehensive theoretical investigation of this compound, detailing the computational protocols and the expected nature of the results.

Computational Methodology

The following section details a robust computational protocol for the theoretical analysis of this compound, based on methods proven effective for similar aromatic compounds.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for this type of molecule.

-

Convergence Criteria: Tight convergence criteria should be employed for the optimization to ensure a true energy minimum is reached.

-

Verification: The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure is a true minimum.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Method: The same DFT/B3LYP method and 6-311++G(d,p) basis set as used for geometry optimization.

-

Analysis: The calculated vibrational frequencies are used to assign the characteristic vibrational modes of the molecule, such as O-H, C-H, C=O, and C-C stretching and bending vibrations. A Potential Energy Distribution (PED) analysis can be performed to provide a quantitative assignment of the vibrational modes.

-

Scaling: Due to the harmonic approximation used in the calculations, the computed vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies for better agreement with experimental data.

Electronic Structure Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

-

Method: The analysis is performed on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).

-

Properties Calculated:

-

HOMO Energy (EHOMO): Related to the molecule's ability to donate electrons.

-

LUMO Energy (ELUMO): Related to the molecule's ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Other Quantum Chemical Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Chemical Softness (S) can be derived from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electron density on the molecular surface, which is crucial for identifying the sites for electrophilic and nucleophilic attack.

Protocol:

-

Method: The MEP is calculated for the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory.

-

Visualization: The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Quantitative Data

The following tables are templates for presenting the quantitative data that would be obtained from the proposed theoretical studies.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-O1 | Value | C2-C1-H1 | Value |

| C5-C8 | Value | C4-C5-C8 | Value |

| C7=O2 | Value | C1-C7-O2 | Value |

| ... | ... | ... | ... |

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | PED Assignment |

| ν(O-H) | Value | Value | O-H stretch |

| ν(C-H)aromatic | Value | Value | Aromatic C-H stretch |

| ν(C=O) | Value | Value | Carbonyl stretch |

| ν(C-C)aromatic | Value | Value | Aromatic C-C stretch |

| δ(O-H) | Value | Value | O-H bend |

| ... | ... | ... | ... |

Table 3: Predicted Electronic Properties

| Parameter | Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential (IP) | Value |

| Electron Affinity (EA) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

Visualizations

Visual representations are essential for understanding the molecular structure and the results of the computational analysis.

Caption: Molecular structure of this compound.

Caption: Computational workflow for theoretical analysis.

Conclusion

While experimental data remains the cornerstone of chemical science, theoretical studies offer a complementary and predictive approach to understanding molecular behavior. The computational framework detailed in this whitepaper provides a comprehensive roadmap for the in-silico characterization of this compound. The results from such a study would provide fundamental insights into its stability, reactivity, and spectroscopic properties, thereby accelerating its potential development in pharmaceutical and material science applications. It is anticipated that future research will provide the specific data for this promising molecule, for which this guide provides a robust methodological foundation.

Quantum chemical calculations for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines the established theoretical framework and methodologies, drawing parallels from studies on analogous compounds such as salicylaldehyde and its derivatives. This guide serves as a robust reference for researchers initiating computational investigations into this molecule for applications in medicinal chemistry and drug design.

Introduction

This compound is a substituted aromatic aldehyde with functional groups that make it an interesting candidate for drug development. The hydroxyl, hydroxymethyl, and aldehyde moieties provide multiple sites for potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (T), offer a powerful in silico approach to predict its molecular properties, complementing and guiding experimental research. These calculations can provide insights into molecular geometry, stability, electronic structure, and spectroscopic signatures, which are fundamental to understanding its reactivity and potential biological activity.

Computational Methodology